N-(4-fluorobenzyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
N-(4-fluorobenzyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a heterocyclic compound featuring a 4-fluorobenzyl group, an azetidine ring fused with a 1,2,4-oxadiazole moiety substituted at position 3 with a furan-2-yl group, and an acetamide backbone. The oxalate counterion enhances its solubility and bioavailability, a common strategy in pharmaceutical chemistry .
The compound’s structural complexity aligns with bioactive heterocycles, which often exhibit antimicrobial, anticancer, or receptor-modulating properties. For instance, oxadiazole derivatives are known for their role as bioisosteres of carboxylic acids or amides, improving metabolic stability . The azetidine ring, a four-membered nitrogen heterocycle, may confer conformational rigidity, enhancing target binding affinity .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3.C2H2O4/c19-14-5-3-12(4-6-14)8-20-16(24)11-23-9-13(10-23)18-21-17(22-26-18)15-2-1-7-25-15;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,20,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXLIATWGVIPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares key structural features and biological activities of N-(4-fluorobenzyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate with related compounds:
Key Observations:
- Heterocycle Impact : The 1,2,4-oxadiazole core in the target compound and benzoxazine-linked derivatives (e.g., ) may enhance metabolic stability compared to oxazole or thiadiazole analogues .
- Counterion Role : The oxalate salt (shared with RO363 ) likely improves aqueous solubility over free-base forms, critical for pharmacokinetics.
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